molecular formula C17H15N3O3 B5557187 N-(4-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

N-(4-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5557187
M. Wt: 309.32 g/mol
InChI Key: YYOSMXNQFFATCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamides and their derivatives often involves complex reactions with specific reagents to achieve desired structures and biological activities. For instance, the synthesis of acetamides and arylureas derived from amino-alkoxyphenyl-oxa(thia)diazoles shows the intricate steps involved in creating compounds with specific functionalities, highlighting the complexity and specificity required in the synthesis processes of such compounds (Mazzone et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is often elucidated using spectroscopic and magnetic resonance techniques. A study on the polymer derived from a related phthalazine compound and bis(4-fluorophenyl)sulfone demonstrated the use of NMR and FT-IR spectroscopy for structural analysis, revealing the bonding patterns and molecular configuration (Paventi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide-like compounds are influenced by their functional groups and molecular structure. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, showcasing the compound's reactivity towards silanization and the formation of heterocycles (Lazareva et al., 2017).

Scientific Research Applications

In vitro Antimicrobial Activity

N-(4-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide, though not directly mentioned, is related to a class of compounds that include oxazolidinone antibacterial agents, such as U-100592 and U-100766. These novel oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to other antibiotics. The presence of human serum does not affect their antibacterial activities, indicating potential for systemic use without efficacy loss due to protein binding or serum interaction (Zurenko et al., 1996).

Anticancer and Antimicrobial Applications

A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds were found to exhibit inhibition activity against HCT 116 cancer cell line and showed antimicrobial properties, highlighting their potential as dual-function therapeutic agents (Kumar et al., 2019).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. A study on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide demonstrated the effectiveness of using vinyl acetate as an acyl donor, indicating a potential pathway for the synthesis of drug intermediates with applications in treating malaria (Magadum & Yadav, 2018).

Polymer Synthesis and Structural Analysis

Research into the structural analysis of polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone has provided insights into the bonding and form of these novel polymers. This work aids in understanding the potential applications of these materials in various fields, including material science and engineering (Paventi et al., 1996).

Water Soluble Derivatives for Analgesic and Antipyretic Applications

A novel water-soluble phthalimide derivative of acetaminophen has been synthesized, showing potential as an analgesic and antipyretic agent. This development could lead to new formulations of acetaminophen with improved solubility and bioavailability, enhancing its therapeutic efficacy (Reddy et al., 2013).

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-14-4-2-3-5-15(14)17(23)20(19-11)10-16(22)18-12-6-8-13(21)9-7-12/h2-9,21H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOSMXNQFFATCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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